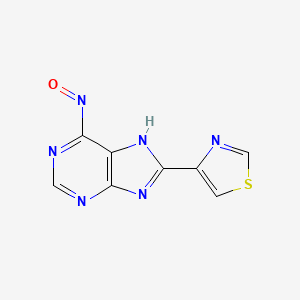
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is a heterocyclic compound that features both a purine and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.
Nitrosation: The final step involves the nitrosation of the purine ring, which can be achieved using nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-Nitro-8-(1,3-thiazol-4-yl)-7H-purine.
Reduction: 6-Amino-8-(1,3-thiazol-4-yl)-7H-purine.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The thiazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitroso-7H-purine: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
8-(1,3-Thiazol-4-yl)-7H-purine: Lacks the nitroso group, reducing its potential for covalent interactions with biological targets.
Uniqueness
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is unique due to the presence of both the nitroso and thiazole groups, which confer a combination of reactivity and biological activity not found in similar compounds.
Propriétés
Numéro CAS |
65911-29-7 |
|---|---|
Formule moléculaire |
C8H4N6OS |
Poids moléculaire |
232.22 g/mol |
Nom IUPAC |
4-(6-nitroso-7H-purin-8-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H4N6OS/c15-14-8-5-7(9-2-10-8)13-6(12-5)4-1-16-3-11-4/h1-3H,(H,9,10,12,13) |
Clé InChI |
SDQSEOMTKOPFBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C2=NC3=C(N2)C(=NC=N3)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


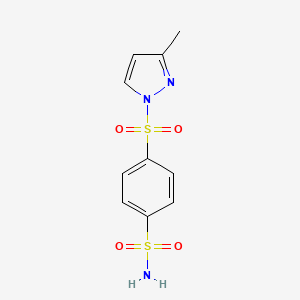
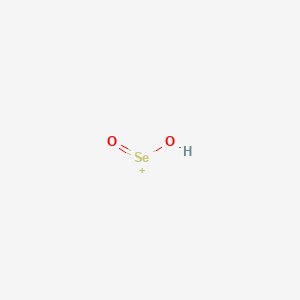

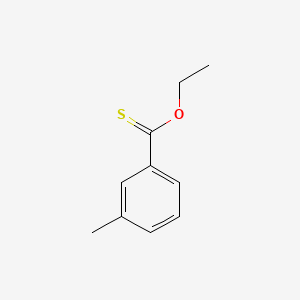
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
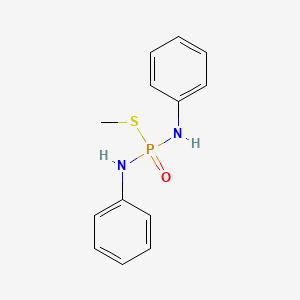
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
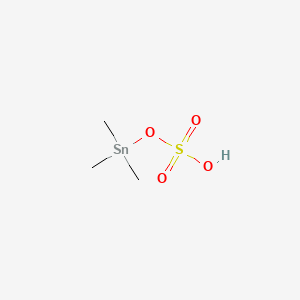
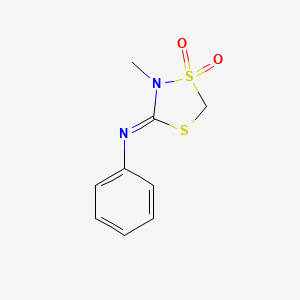
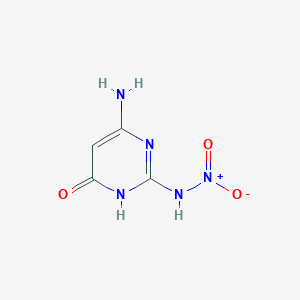
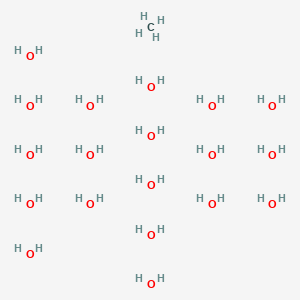
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
